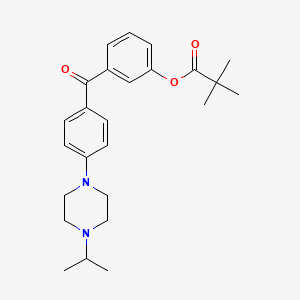
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is a complex organic compound with the molecular formula C25H32N2O3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by its unique structure that includes a pivalate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate typically involves multiple steps. One common method starts with the preparation of 4-(4-Isopropylpiperazin-1-yl)benzoyl chloride, which is then reacted with phenyl pivalate under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, methanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The compound may also interfere with enzymatic pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-(4-Isopropylpiperazin-1-yl)phenylboronic acid: This compound shares the piperazine ring but differs in its functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with distinct biological activities.
Uniqueness
3-(4-(4-Isopropylpiperazin-1-yl)benzoyl)phenyl pivalate is unique due to its specific ester group and the combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C25H32N2O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
[3-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H32N2O3/c1-18(2)26-13-15-27(16-14-26)21-11-9-19(10-12-21)23(28)20-7-6-8-22(17-20)30-24(29)25(3,4)5/h6-12,17-18H,13-16H2,1-5H3 |
InChI 键 |
MGTBKZZCDSCCAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



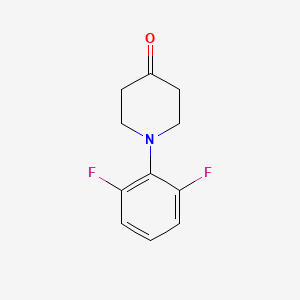
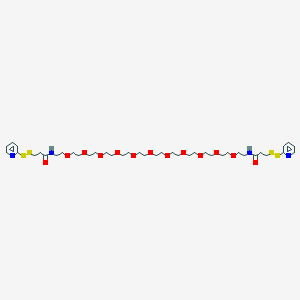
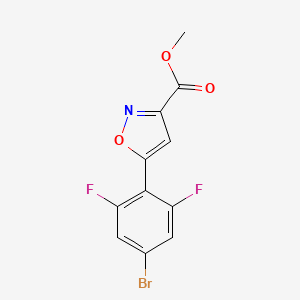
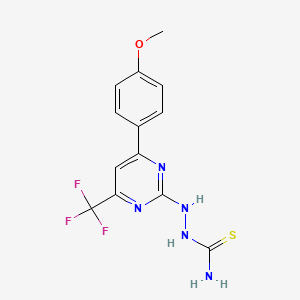

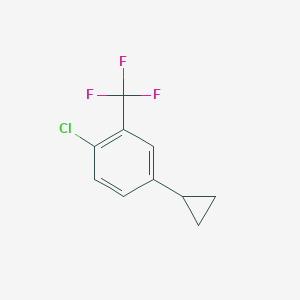
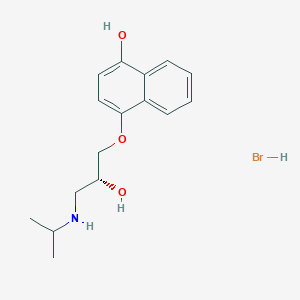
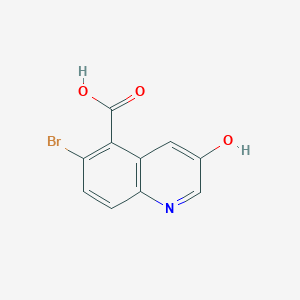
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
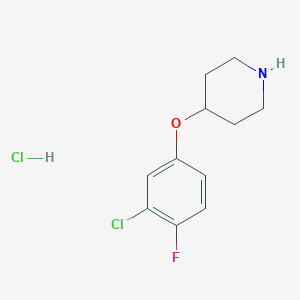
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
